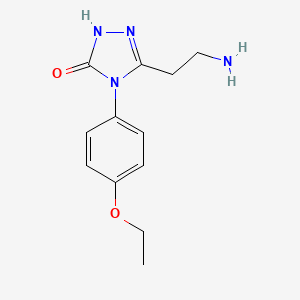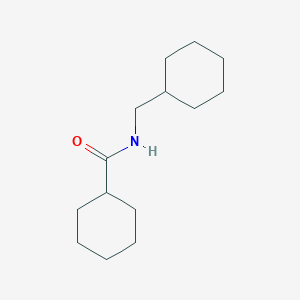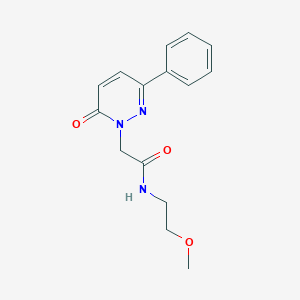![molecular formula C18H21N3O5 B4525689 Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B4525689.png)
Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound that features a quinoline moiety, a piperazine ring, and ester functionalities
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The quinoline and piperazine moieties are coupled using a carbonylation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Formation of quinoline-4-one derivatives
Reduction: Formation of hydroxyquinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-4-carboxylate derivatives
- Piperazine-1-carboxylate derivatives
- Hydroxyquinoline derivatives
Uniqueness
Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is unique due to the combination of the quinoline and piperazine moieties, which confer specific biological activities. The presence of both hydroxy and methoxy groups also enhances its ability to interact with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-3-26-18(24)21-9-7-20(8-10-21)17(23)13-11-19-15-12(16(13)22)5-4-6-14(15)25-2/h4-6,11H,3,7-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWATZNXRGDNETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}alanine](/img/structure/B4525623.png)
![8-[2-(allyloxy)-5-chlorobenzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4525630.png)

![2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole](/img/structure/B4525640.png)
![N-(2-fluorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4525647.png)
![N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4525651.png)
![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-thiophenesulfonamide](/img/structure/B4525658.png)


![1-(azepan-1-yl)-2-{4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone](/img/structure/B4525667.png)
![2-(3,5-dimethylphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4525674.png)
![6-(4-chlorophenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4525675.png)
![1-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-2-methylpiperidine](/img/structure/B4525693.png)
![1-[3-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B4525696.png)
